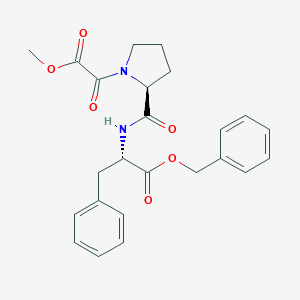

N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester

Overview

Description

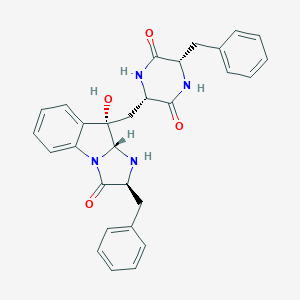

“N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester” is a small molecule that has been studied for its potential use in the prevention of HIV-1 infection . It is also referred to as CPF .

Synthesis Analysis

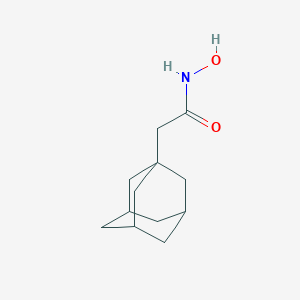

The synthesis of “this compound” involves a four-step process . The molecule is relatively easy to make, with both amino acids required for its synthesis being readily available . In one study, almost all compounds bearing CPF on the phenoxyacetyl group showed protease-inhibitory activity .Molecular Structure Analysis

The empirical formula of “this compound” is C24H26N2O6 . Its molecular weight is 438.47 .Chemical Reactions Analysis

“this compound” has been found to inhibit the binding of the envelope protein (gp120) of the HIV-1 virus to the cell surface glycoprotein CD4 . This suggests that it could potentially be used as a protease inhibitor .Physical and Chemical Properties Analysis

“this compound” is a polar molecule, but it does not have a hydrogen atom attached directly to an oxygen atom, which means it cannot engage in intermolecular hydrogen bonding . This results in it having a lower boiling point than its isomeric carboxylic acids counterparts .Scientific Research Applications

HIV-1 Infection Prevention

N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl esters (CPFs) have been identified as agents that can prevent HIV-1 infection. These molecules interact with the glycoprotein gp120, a key envelope protein of the HIV-1 virus, blocking its binding to the CD4 receptor on T cells. One CPF isomer, CPF(DD), not only inhibits HIV-1 infection of tumor cells and human T cells but also preserves CD4-dependent T cell function. Importantly, CPF(DD) does not affect the production of viral proteins in infected T cells but prevents the spread of infection in vitro models (Finberg et al., 1990).

Synthesis of Complex Peptides

Research has shown the utility of CPFs in the synthesis of complex peptides. For example, studies have utilized CPFs in the preparation of relatively complicated peptides, indicating their usefulness in peptide synthesis, especially when acetic acid is used as a catalyst. This method has been found to produce derivatives of specific amino acids without any signs of racemization (Iselin et al., 1955).

HIV-Protease Inhibitor Development

CPFs have been incorporated into the design of HIV-protease inhibitors. These inhibitors, which contain a CPF moiety, bind to gp120 and demonstrate protease-inhibitory activity. Specific compounds with CPF moieties have shown not only protease-inhibitory activity but also direct anti-HIV activity, suggesting a dual mechanism of inhibiting HIV protease and binding to gp120 (Asagarasu et al., 1998).

Molecular Structure Studies

The molecular structures of CPF-dipeptides have been studied to understand their role in HIV-1 virus infection prevention. The crystal structures of various isomers of CPF dipeptides have been determined, providing insights into their interaction with gp120 and their potential for therapeutic use (Venkatramani et al., 2009).

Mechanism of Action

The mechanism of action of “N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester” involves blocking the binding of the HIV-1 virus’s envelope protein, gp120, to its receptor, the cell surface glycoprotein CD4 . CPFs interact with gp120 and do not interfere with the binding of CD4 to class II major histocompatibility complex molecules .

Properties

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPXNIBWDJBVFH-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156276 | |

| Record name | N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129987-97-9 | |

| Record name | N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129987979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)